tert-Butyl3-(pyridin-3-yl)propanoate
Description
tert-Butyl 3-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a propanoate moiety, which is further connected to a pyridine ring
Properties
IUPAC Name |
tert-butyl 3-pyridin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDNVUYQNXARMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(pyridin-3-yl)propanoate can be achieved through several methods. One common approach involves the esterification of 3-(pyridin-3-yl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl 3-(pyridin-3-yl)propanoate may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 3-(pyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyridine moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(pyridin-4-yl)propanoate: Similar structure but with the pyridine ring attached at the 4-position.
tert-Butyl 3-(pyridin-2-yl)propanoate: Similar structure but with the pyridine ring attached at the 2-position.
Uniqueness
tert-Butyl 3-(pyridin-3-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.
Biological Activity
tert-Butyl 3-(pyridin-3-yl)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
tert-Butyl 3-(pyridin-3-yl)propanoate features a tert-butyl group, a propanoate moiety, and a pyridine ring, which contribute to its unique chemical characteristics. Its molecular formula is , with a molecular weight of approximately 219.25 g/mol. The compound's structure allows it to engage in various interactions with biological targets, influencing their activity through hydrogen bonding and π-π interactions .
Biological Activity
Research indicates that tert-butyl 3-(pyridin-3-yl)propanoate exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that this compound may possess neuroprotective properties, making it a candidate for therapeutic applications in neurological disorders .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, showing activity against various bacterial strains .
- Anticancer Activity : Preliminary research suggests that tert-butyl 3-(pyridin-3-yl)propanoate may inhibit cancer cell proliferation, indicating its potential as an anticancer agent .
The mechanism of action for tert-butyl 3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets within the body. The presence of the pyridine ring allows for binding with enzymes or receptors involved in metabolic pathways. This interaction can modulate enzymatic activity or receptor signaling, leading to various biological effects .
Case Studies and Research Findings
Several studies have explored the biological activity of tert-butyl 3-(pyridin-3-yl)propanoate:
- Neuroprotection Study : A study focused on the neuroprotective effects of the compound demonstrated that it could reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegeneration .
- Antimicrobial Activity Assessment : In vitro tests revealed that tert-butyl 3-(pyridin-3-yl)propanoate exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potency .
- Anticancer Efficacy : Research conducted on various cancer cell lines showed that the compound inhibited cell growth in a dose-dependent manner, highlighting its potential as an anticancer therapeutic agent .
Comparative Analysis
To better understand the biological activity of tert-butyl 3-(pyridin-3-yl)propanoate, it is helpful to compare it with structurally related compounds:
| Compound Name | Notable Features | Biological Activity |
|---|---|---|
| Ethyl 3-(pyridin-2-yl)propanoate | Ethyl group instead of tert-butyl | Moderate antimicrobial activity |
| Methyl 3-amino-3-(pyridin-4-YL)propanoate | Different substitution pattern on pyridine | Limited neuroprotective effects |
| tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate | Contains amino group for enhanced binding | Significant neuroprotective and anticancer properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
